2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a difluoromethylthio group, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This can be achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide.
Introduction of the Difluoromethylthio Group: This step involves the reaction of a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Coupling with Benzamide: The final step involves coupling the thieno[2,3-d]pyrimidin-4(3H)-one derivative with a benzamide moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its anti-inflammatory, anti-cancer, and anti-viral properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, such as kinases or proteases.
Modulation of Receptor Activity: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Interference with DNA/RNA Synthesis: It may interfere with the synthesis of nucleic acids, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide can be compared with other similar compounds, such as:
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one Hydrochloride: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core but differs in its functional groups and overall structure.
Potassium 2-((difluoromethyl)thio)acetate: This compound contains the difluoromethylthio group but has a different core structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula: C16H13F2N3O2S
- Molecular Weight: 353.36 g/mol
- CAS Number: 2035004-27-2
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes involved in critical cellular processes. The difluoromethylthio group enhances its lipophilicity and potential binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases and phosphatases, which are pivotal in cell signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, potentially targeting bacterial and fungal pathogens.
- Anticancer Potential: The thienopyrimidine moiety is known for its anticancer properties, providing a scaffold for further modifications to enhance efficacy.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of thienopyrimidine derivatives, this compound demonstrated significant cytotoxicity in A549 lung cancer cells with an IC50 value of 0.8 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Activity
Another research evaluated the antimicrobial efficacy against Staphylococcus aureus, where the compound showed an IC50 of 1.2 µM. This suggests potential use in treating infections caused by resistant strains of bacteria.
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to inhibit key enzymes involved in cancer progression and microbial growth positions it as a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c17-16(18)25-12-4-2-1-3-10(12)13(22)19-6-7-21-9-20-14-11(15(21)23)5-8-24-14/h1-5,8-9,16H,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWSELDCQKXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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